1-Methyl-2,4,5-triphenyl-1H-imidazole
Description
Structure
3D Structure
Properties
CAS No. |
22397-44-0 |
|---|---|
Molecular Formula |
C22H18N2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-methyl-2,4,5-triphenylimidazole |
InChI |
InChI=1S/C22H18N2/c1-24-21(18-13-7-3-8-14-18)20(17-11-5-2-6-12-17)23-22(24)19-15-9-4-10-16-19/h2-16H,1H3 |
InChI Key |
DTBNQONUTILGRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Pathways for 1 Methyl 2,4,5 Triphenyl 1h Imidazole and Its Precursors
Overview of Classical and Modern Synthetic Approaches to Polysubstituted Imidazoles
The construction of the polysubstituted imidazole (B134444) ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These approaches range from classical condensation reactions to modern, more efficient multi-component strategies.
The Debus-Radziszewski reaction is a foundational and historically significant method for synthesizing imidazoles. First reported by Heinrich Debus in 1858 and later explored by Bronisław Radziszewski, this multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). acgpubs.orgwikiwand.comwjbphs.com The reaction typically proceeds by combining the three components, often in a solvent like ethanol (B145695) or acetic acid, to form the imidazole ring. wjbphs.com
The general mechanism can be viewed as a two-stage process. In the first stage, the 1,2-dicarbonyl compound (e.g., benzil) reacts with two equivalents of ammonia to form a diimine intermediate. wikipedia.orgresearchgate.net In the second stage, this diimine condenses with an aldehyde (e.g., benzaldehyde) to form the 2,4,5-trisubstituted imidazole. wikipedia.orgscribd.com Despite its long history, the reaction remains a vital tool and is used commercially for the production of various imidazoles. wikipedia.org Variants of this reaction, where a primary amine replaces one equivalent of ammonia, are used to afford N-substituted imidazoles directly. wikiwand.com However, the classical method often suffers from drawbacks such as harsh reaction conditions, long reaction times, and the formation of side products, leading to modest yields. nih.gov
Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental considerations, leading to the prominence of multi-component reactions (MCRs) for synthesizing complex molecules like 2,4,5-trisubstituted imidazoles in a single step. acgpubs.orgrsc.org These one-pot strategies are highly convergent, combining three or more starting materials to form the product, which incorporates the majority of the atoms from the reactants.
The synthesis of 2,4,5-trisubstituted imidazoles is a prime example of a successful MCR, typically involving the cyclocondensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and an ammonia source, most commonly ammonium (B1175870) acetate (B1210297). acgpubs.orgsciepub.com This approach is a direct evolution of the Debus-Radziszewski synthesis. The key advantages of these MCRs are operational simplicity, reduced reaction times, and often higher yields compared to traditional stepwise syntheses. rsc.orgsciepub.com The development of various catalytic systems has further enhanced the efficiency and scope of these reactions, allowing them to proceed under milder and more environmentally friendly conditions. slideshare.net
Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine) as a Core Intermediate
The direct precursor to 1-Methyl-2,4,5-triphenyl-1H-imidazole is 2,4,5-triphenyl-1H-imidazole (lophine). Its synthesis is most commonly achieved through a three-component reaction of benzil, benzaldehyde, and ammonium acetate. nih.govcore.ac.uk In a typical procedure, these reactants are heated in a solvent, such as glacial acetic acid, for several hours. wjbphs.comnih.gov Upon completion, the reaction mixture is cooled and poured into water, causing the crude lophine product to precipitate, which can then be collected and purified by recrystallization. nih.govcore.ac.uk
To overcome the limitations of traditional synthesis, such as long reaction times and the need for high temperatures, various catalysts have been introduced to improve the efficiency of lophine synthesis.
CuO Nanoparticles: Copper(II) oxide (CuO) nanoparticles have been explored as efficient heterogeneous catalysts in organic synthesis. mdpi.comscirp.orgnih.govasianpubs.orgijfmr.com Their high surface area and catalytic activity can promote reactions like the condensation involved in imidazole formation. While specific studies focusing solely on lophine synthesis using CuO nanoparticles are not extensively detailed in the provided sources, their general application in catalyzing related organic transformations suggests their potential to enhance reaction rates and yields under milder conditions. mdpi.comijfmr.com
Brønsted Acidic Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. znaturforsch.comresearchgate.net Brønsted acidic ionic liquids, which contain a proton-donating functional group, are particularly effective for acid-catalyzed reactions. researchgate.net Diethyl ammonium hydrogen phosphate (B84403) is one such ionic liquid that has been successfully used as a reusable catalyst for the synthesis of 2,4,5-trisubstituted imidazoles, including lophine. sciepub.com The use of these ILs offers advantages such as excellent yields, short reaction times, cost-effectiveness, and easy work-up. sciepub.com
Mandelic Acid: Mandelic acid has been demonstrated to be a novel, efficient, and environmentally friendly organo-catalyst for the three-component synthesis of 2,4,5-trisubstituted imidazoles. acgpubs.orgacgpubs.org In a typical solvent-free procedure, benzil, an aromatic aldehyde, and ammonium acetate are heated in the presence of a catalytic amount of mandelic acid (e.g., at 120 °C), affording the desired imidazole derivatives in excellent yields within a short timeframe (e.g., 30 minutes). acgpubs.org The advantages of using mandelic acid include its low cost, non-toxicity, high stability, and easy availability, aligning with the principles of green chemistry. acgpubs.orgacgpubs.org
Table 1: Comparison of Catalysts in the Synthesis of 2,4,5-Triphenyl-1H-imidazole
Catalyst Typical Conditions Reaction Time Yield (%) Reference Glacial Acetic Acid (Solvent) Reflux 5–24 h 46 slideshare.net Mandelic Acid 120 °C, Solvent-free 30 min ~95 acgpubs.org Diethyl Ammonium Hydrogen Phosphate (BAIL) 100 °C, Solvent-free 10 min 96 ijfmr.com
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. wikipedia.org The synthesis of lophine and its derivatives is well-suited for this technology, which often leads to dramatic reductions in reaction times and improvements in product yields compared to conventional heating methods. wjbphs.comwikipedia.org In a typical microwave-assisted procedure, the reactants (benzil, benzaldehyde, and ammonium acetate) are mixed, sometimes with a catalyst like glacial acetic acid or under solvent-free conditions, and irradiated in a microwave oven for a few minutes. wikipedia.org For example, reactions that take hours under conventional reflux can often be completed in 1-3 minutes under microwave irradiation, affording the product in high yields (often exceeding 90%). wikipedia.org This efficiency makes microwave synthesis an attractive and green alternative for preparing these heterocyclic compounds. wjbphs.com
Table 2: Conventional Heating vs. Microwave-Assisted Synthesis of Lophine
Method Conditions Reaction Time Yield (%) Reference Conventional Heating Reflux in glacial acetic acid 3-24 hours ~46-70 [11, 12] Microwave Irradiation Solvent-free or with catalyst 1-7 minutes ~87-95 [2, 13, 15]
The formation of 2,4,5-triphenyl-1H-imidazole via the three-component condensation follows the general pathway of the Debus-Radziszewski reaction, although the exact mechanism is not considered fully certain. wikiwand.comwikipedia.org The widely accepted pathway involves several key steps:
Diimine Formation: Initially, the 1,2-dicarbonyl compound, benzil, condenses with two molecules of ammonia (derived from ammonium acetate) to form 1,2-diphenylethane-1,2-diimine. wikipedia.orgresearchgate.net
Imine Formation: Concurrently, the aldehyde, benzaldehyde, reacts with ammonia to form an imine intermediate.
Condensation and Cyclization: The diimine and the benzaldehyde-derived imine then undergo a condensation reaction. This is followed by an intramolecular cyclization and subsequent dehydration (loss of water) and oxidation (loss of hydrogen) to achieve the aromatic imidazole ring system.
Acid catalysts, such as glacial acetic acid or mandelic acid, facilitate the reaction by protonating the carbonyl oxygens, which activates them toward nucleophilic attack by ammonia, thereby accelerating the formation of the crucial imine and diimine intermediates. acgpubs.org
N-Functionalization Strategies for Derivatization to this compound
The introduction of a methyl group at the N-1 position of the imidazole ring is a key transformation in the synthesis of this compound. This is typically achieved through N-functionalization strategies, primarily involving direct N-methylation or alkylation of the 2,4,5-triphenyl-1H-imidazole precursor.
Direct N-Methylation and Alkylation Procedures
Direct N-methylation is a common and straightforward method for synthesizing this compound. This reaction involves treating the precursor, 2,4,5-triphenyl-1H-imidazole, with a methylating agent in the presence of a base. google.comotago.ac.nz The base deprotonates the N-H of the imidazole ring, forming an imidazolide (B1226674) anion that then acts as a nucleophile, attacking the methylating agent.
Commonly used methylating agents include methyl iodide and dimethyl sulfate. The choice of base and solvent can influence the reaction's efficiency and conditions. For instance, strong bases like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF) are often effective. Alternatively, weaker bases like potassium carbonate in a solvent such as acetonitrile (B52724) can also be employed, sometimes requiring heating. google.com The regioselectivity of alkylation in unsymmetrical imidazoles can be influenced by steric and electronic effects of the substituents on the imidazole ring. otago.ac.nz
| Methylating Agent | Base | Solvent |
|---|---|---|
| Methyl Iodide | Sodium Hydride | Dimethylformamide (DMF) |
| Dimethyl Sulfate | Potassium Carbonate | Acetonitrile |
Synthesis of Imidazolium (B1220033) Salts and Quaternization Reactions Involving this compound Analogues
Further alkylation of this compound at the N-3 position leads to the formation of 1,3-dimethyl-2,4,5-triphenyl-1H-imidazolium salts. This quaternization reaction is achieved by treating the N-methylated imidazole with an alkylating agent. researchgate.net These resulting imidazolium salts are a class of ionic liquids and are also precursors to N-heterocyclic carbenes (NHCs), which are important catalysts in organic synthesis.
The synthesis of these salts can be influenced by the reaction conditions, such as the choice of alkylating agent and solvent. For instance, the reaction of an N-alkylimidazole with an alkyl halide can be accelerated using microwave activation. researchgate.net The synthesis of a novel 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt has been reported, demonstrating the versatility of quaternization reactions to introduce a range of counter-ions. sctunisie.org
Adoption of Green Chemistry Principles in the Synthesis of this compound
In line with the growing importance of sustainable chemical practices, the synthesis of this compound and its precursors has been a focus for the application of green chemistry principles. wjbphs.comscispace.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Key areas of development in the green synthesis of the core 2,4,5-triphenyl-1H-imidazole scaffold include:
Solvent-Free and Alternative Solvents: To circumvent the use of hazardous organic solvents, solvent-free reaction conditions have been developed, often in conjunction with microwave irradiation. rasayanjournal.co.in Water has also been explored as a green solvent alternative to traditional organic solvents like glacial acetic acid, leading to higher yields in some cases. wjbphs.com
Catalysis: The use of heterogeneous catalysts is a cornerstone of green chemistry as they can often be easily recovered and reused. tandfonline.comresearchgate.net Various catalysts have been explored for the synthesis of trisubstituted imidazoles, including Brønsted acidic ionic liquids, which offer advantages like cost-effectiveness and reusability. sciepub.comsciepub.com Bio-catalysts, such as lemon juice, have also been successfully employed for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives, providing an environmentally friendly and economical option. scispace.com
Energy Efficiency: Microwave-assisted synthesis has emerged as a significant green chemistry tool. asianpubs.orgorientjchem.orgnih.govppor.azjetir.org This technique often leads to dramatically reduced reaction times, increased yields, and can enable solvent-free reactions, thereby reducing energy consumption and waste. rasayanjournal.co.in
Atom Economy: One-pot, multi-component reactions are inherently more atom-economical as they combine several synthetic steps without isolating intermediates, thus reducing waste and saving time and resources. sciepub.comresearchgate.net The Debus-Radziszewski reaction, a classic method for imidazole synthesis, is often adapted into a one-pot procedure for this reason. jetir.org
| Green Chemistry Principle | Application in Synthesis |
|---|---|
| Use of Greener Solvents | Water, Ethanol, Solvent-free conditions wjbphs.comrasayanjournal.co.in |
| Use of Reusable/Benign Catalysts | Heterogeneous catalysts, Ionic liquids, Bio-catalysts (e.g., lemon juice) scispace.comtandfonline.comsciepub.com |
| Energy Efficiency | Microwave-assisted synthesis rasayanjournal.co.inasianpubs.orgjetir.org |
| Atom Economy | One-pot, multi-component reactions sciepub.comresearchgate.net |
Advanced Spectroscopic and Structural Characterization of 1 Methyl 2,4,5 Triphenyl 1h Imidazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Chemical Shift Analysis and Proton Environment Elucidation
In the ¹H NMR spectrum of 1-Methyl-2,4,5-triphenyl-1H-imidazole, the most distinct signal is a singlet corresponding to the methyl (CH₃) group protons attached to the nitrogen atom (N1). This peak is typically observed in the range of 3.6–3.8 ppm. Its singlet nature indicates the absence of adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ | ~ 3.7 | Singlet | 3H |
| Aromatic-H | ~ 7.0 - 8.2 | Multiplet | 15H |
¹³C NMR Chemical Shift Analysis and Carbon Skeleton Characterization
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, the N-methyl carbon atom gives rise to a characteristic signal in the aliphatic region, typically around 30–35 ppm.
The imidazole (B134444) ring carbons (C2, C4, C5) and the carbons of the three phenyl rings resonate in the downfield region (125–150 ppm). The C2 carbon of the imidazole ring, situated between two nitrogen atoms, is generally the most deshielded of the ring carbons. The signals for the phenyl carbons show distinct chemical shifts for the ipso (carbon attached to the imidazole ring), ortho, meta, and para positions. Based on data from the parent compound, 2,4,5-triphenyl-1H-imidazole, the imidazole carbons are expected around 146 ppm (C2), 137 ppm, and 135 ppm (C4/C5). sciepub.comsctunisie.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | ~ 30 - 35 |
| Aromatic & Imidazole Carbons | ~ 125 - 150 |
Two-Dimensional NMR Techniques (e.g., HSQC, COSY) for Correlation Studies
While one-dimensional NMR spectra provide fundamental structural information, two-dimensional (2D) NMR techniques are employed to establish specific correlations between atoms.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the N-methyl group (~3.7 ppm) to its ¹³C signal (~30-35 ppm). It would also correlate the various aromatic proton signals to their corresponding aromatic carbon signals.
Correlation Spectroscopy (COSY): The COSY experiment reveals proton-proton (¹H-¹H) coupling relationships, typically between protons on adjacent carbons. In this molecule, COSY would be instrumental in assigning the protons within each phenyl ring by showing correlations between ortho, meta, and para protons.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Fingerprinting
Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is distinguished by the absence of the N-H stretching band that is prominent in its precursor, 2,4,5-triphenyl-1H-imidazole (typically seen around 3434 cm⁻¹). sciepub.com Key absorptions include aromatic C-H stretching vibrations above 3000 cm⁻¹, the C=N stretching of the imidazole ring around 1590-1650 cm⁻¹, and aromatic C=C stretching bands in the 1450–1600 cm⁻¹ region. sctunisie.orgrsc.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The spectrum would be dominated by strong bands corresponding to the symmetric vibrations of the aromatic rings. While specific experimental Raman data for this compound is not widely available, the technique is valuable for studying the skeletal vibrations of the triphenyl-imidazole core. rsc.org
Table 3: Characteristic FTIR Absorption Bands for Substituted Triphenyl-imidazoles
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| Imidazole C=N Stretch | ~ 1590 - 1650 |
| Aromatic C=C Stretch | ~ 1450 - 1600 |
| C-H Bending | ~ 700 - 900 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization. The molecular formula of this compound is C₂₂H₁₈N₂.
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 310, corresponding to the molecular weight of the compound.
The fragmentation of the molecular ion provides clues to the molecule's structure. Common fragmentation pathways for this compound would likely involve:
Loss of the N-methyl group (•CH₃), resulting in a significant fragment ion at m/z 295.
Cleavage of phenyl groups (•C₆H₅), leading to other fragment ions.
Rupture of the imidazole ring itself.
The fragmentation pattern of related compounds like imidazole and 1-methylimidazole (B24206) has been studied, showing characteristic losses of HCN and H₂ molecules from the ring structure. researchgate.net
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Formula | m/z (Predicted) | Identity |
| [M]⁺ | [C₂₂H₁₈N₂]⁺ | 310 | Molecular Ion |
| [M - CH₃]⁺ | [C₂₁H₁₅N₂]⁺ | 295 | Loss of methyl radical |
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate measurements of bond lengths, bond angles, and intermolecular interactions.
The crystal packing would be influenced by weak intermolecular forces such as C-H···π interactions between the phenyl rings of adjacent molecules.
Table 5: Expected Crystallographic Parameters (Hypothetical)
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Triclinic |
| Space Group | Centrosymmetric (e.g., P2₁/c or P-1) |
| Key Bond Lengths | C-N: ~1.3-1.4 Å; C=N: ~1.3 Å; C-C (ring): ~1.4 Å |
| Key Feature | Non-coplanar arrangement of phenyl rings relative to the imidazole core |
Based on a comprehensive search of available scientific literature, a complete single-crystal X-ray diffraction study and subsequent detailed structural analysis for the specific compound this compound, including its crystallographic system, molecular conformation, crystal packing, and Hirshfeld surface analysis, are not publicly available.
Detailed crystallographic data is essential for providing scientifically accurate information for the requested sections:
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts:This computational analysis requires the crystallographic information file (CIF) generated from the crystal structure determination.
While structural data exists for closely related analogues, such as 1-ethyl-2,4,5-triphenyl-1H-imidazole and 1,2,4,5-tetraphenyl-1H-imidazole, the substitution of a methyl group at the N1 position would lead to distinct crystallographic parameters and intermolecular interactions. Adhering to the strict requirement to focus solely on this compound, it is not possible to generate the requested detailed article without the foundational crystallographic data for this specific molecule.
Electronic Structure and Photophysical Properties of 1 Methyl 2,4,5 Triphenyl 1h Imidazole and Functionalized Derivatives
Experimental and Computational Determination of Electronic Band Gaps (HOMO-LUMO Energy Levels)
The electronic band gap, defined by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical parameter that governs the electronic and optical properties of a molecule. Both experimental and computational methods are employed to determine these energy levels for 1-Methyl-2,4,5-triphenyl-1H-imidazole and its functionalized analogues.
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in predicting the HOMO-LUMO energy gaps of various triphenyl-imidazole derivatives. For instance, DFT calculations on a series of novel 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives, which are structurally related to the target compound, have shown that the HOMO-LUMO energies are indicative of intramolecular charge transfer. rsc.org Similarly, theoretical investigations on other imidazole (B134444) derivatives have utilized DFT to elucidate their electronic structure and reactivity. irjweb.comirjweb.com
Experimentally, cyclic voltammetry is a common technique to estimate the HOMO and LUMO energy levels. For a triphenylimidazole-phenylacrylonitrile derivative, the band gap was analyzed using a combination of optical absorption and cyclic voltammetry measurements, which were further supported by DFT calculations. nih.gov Research on 4,5-diphenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-imidazole and a derivative containing N,N-dimethylaniline groups revealed low band gaps in the range of 2.75–3.26 eV, with HOMO levels between -4.81 to -5.35 eV and LUMO levels from -2.06 to -2.09 eV. researchgate.net
Table 1: Experimental and Computational HOMO-LUMO Energy Gaps of Selected Triphenyl-imidazole Derivatives
| Compound/Derivative | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|---|
| 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives | DFT (B3LYP/6-31G(d,p)) | Calculated | Calculated | Calculated |
| Triphenylimidazole-phenylacrylonitrile derivative | Cyclic Voltammetry & DFT | Experimental & Calculated | Experimental & Calculated | Experimental & Calculated |
| 4,5-diphenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-imidazole | Experimental | -4.81 to -5.35 | -2.06 to -2.09 | 2.75 – 3.26 |
| 4,4'-(2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-imidazole-4,5-diyl)bis(N,N-dimethylaniline) | Experimental | -4.81 to -5.35 | -2.06 to -2.09 | 2.75 – 3.26 |
Note: Specific numerical values for the first two entries were not provided in the source material.
UV-Visible Absorption Spectroscopy: Characterization of Chromophores and Electronic Transitions
UV-Visible absorption spectroscopy is a fundamental technique used to characterize the chromophores and electronic transitions within these molecules. The absorption spectra of this compound derivatives are typically characterized by intense absorption bands in the ultraviolet and visible regions, arising from π-π* and n-π* electronic transitions within the conjugated system.
For example, the UV-Vis absorption spectrum of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol (B47542) shows absorption peaks at 340 nm and 406 nm, with the latter attributed to a π→π* transition. researchgate.net In a study of various 1H-substituted 2,4,5-triphenyl imidazole derivatives, the absorbance was measured at 700 nm in UV-Visible spectrophotometry for an in-vitro reducing power assay, indicating absorption in the visible range. ijfmr.com The absorption spectra of 4,5-diphenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-imidazole and its N,N-dimethylaniline derivative were observed in the range of 300–400 nm and 300–440 nm, respectively. researchgate.net
Functionalization of the triphenyl-imidazole core has a significant impact on the absorption properties. The introduction of different substituents can lead to shifts in the absorption maxima and changes in the molar extinction coefficients, allowing for the fine-tuning of the electronic properties.
Table 2: UV-Visible Absorption Data for Selected Triphenyl-imidazole Derivatives
| Compound/Derivative | Solvent | Absorption Maxima (λ_max, nm) |
|---|---|---|
| 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol | DMF | 340, 406 |
| 4,5-diphenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-imidazole | Not specified | 300-400 |
| 4,4'-(2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-imidazole-4,5-diyl)bis(N,N-dimethylaniline) | Not specified | 300-440 |
| Novel imidazole derivatives (4a–d) | THF | ~305, 327–365 |
Fluorescence Spectroscopy: Emission Wavelengths, Quantum Yields, and Lifetimes
Fluorescence spectroscopy provides valuable insights into the excited-state properties of these compounds, including their emission wavelengths, quantum yields, and fluorescence lifetimes. Many triphenyl-imidazole derivatives are highly fluorescent, making them suitable for applications in lighting and sensing.
The parent compound, 2,4,5-triphenyl-1H-imidazole (lophine), is known to exhibit fluorescence. nih.gov Functionalized derivatives often show enhanced or tunable emission properties. For instance, a series of 1,4-phenylene-spaced bis-imidazoles have been synthesized, exhibiting high fluorescence quantum yields up to 0.90 and bright blue-green emission in the solid state. unipi.it A novel series of imidazole derivatives displayed strong photoluminescence emission maxima ranging from 435 to 453 nm. nih.gov
The fluorescence properties are highly dependent on the molecular structure and the surrounding environment. For example, the introduction of a benzyl (B1604629) group into the triphenyl imidazole structure can induce a blue-shift in the fluorescence spectra, while a nitro group can cause a red-shift.
Table 3: Fluorescence Data for Selected Triphenyl-imidazole Derivatives
| Compound/Derivative | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_F) |
|---|---|---|
| 1,4-phenylene-spaced bis-imidazoles | Blue-green emission | Up to 0.90 |
| Novel imidazole derivatives (4a–d) | 435-453 | Not specified |
| Triphenylimidazole-phenylacrylonitrile derivative (powder) | 563 | Not specified |
| Triphenylimidazole-phenylacrylonitrile derivative (thin film) | 540 | Not specified |
Stimuli-Responsive Optical Phenomena
A particularly fascinating aspect of triphenyl-imidazole derivatives is their ability to exhibit changes in their optical properties in response to external stimuli. These phenomena, including solvatochromism, aggregation-induced emission, and mechanochromism, are at the forefront of materials science research.
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This effect is particularly pronounced in molecules with a significant difference in dipole moment between the ground and excited states. Many triphenyl-imidazole derivatives exhibit positive solvatochromism, where the emission wavelength red-shifts as the solvent polarity increases.
For instance, a triphenylimidazole-phenylacrylonitrile derivative displayed several degrees of positive solvatochromic fluorescence due to different molecular conformations in various solvents. nih.govrsc.orgresearchgate.net This behavior is attributed to the intramolecular charge transfer (ICT) character of the excited state. The emission of 4,5-diphenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-imidazole with N,N-dimethylaniline donating groups was also found to be solvatochromic. researchgate.net
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. This is in contrast to the more common aggregation-caused quenching (ACQ) effect, where fluorescence is diminished upon aggregation.
Several triphenyl-imidazole derivatives have been shown to exhibit AIE or aggregation-induced enhanced emission (AIEE). For example, a novel series of imidazole derivatives with multiple rotational centers displayed AIEE behavior in THF/water mixtures. rsc.orgnih.gov The restriction of intramolecular rotation (RIR) in the aggregated state is often cited as the primary mechanism for AIE. In contrast, the incorporation of N,N-dimethylaniline donating groups on the imidazole core can lead to aggregation-caused quenching. researchgate.net The study of a fluorene-functionalized diphenyl-imidazole derivative also highlighted its intense blue emission in the aggregated state, overcoming self-quenching. nih.gov
Mechanochromism is the change in color of a substance in response to mechanical stress, such as grinding or shearing. This property is highly desirable for applications in sensors and security inks. Piezochromism is a related phenomenon where color changes are induced by pressure.
Certain functionalized triphenyl-imidazole derivatives have been reported to exhibit mechanochromism. For example, 4,5-diphenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-imidazole exhibits mechanochromism without solvatochromism. researchgate.net This behavior is often associated with a transition between crystalline and amorphous states upon the application of mechanical force.
Photochromism
Photochromism is a phenomenon where a molecule undergoes a reversible transformation between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. In the context of lophine (2,4,5-triphenyl-1H-imidazole), the parent compound of this compound, it has been noted that its dimers can exhibit photochromic properties. nih.gov These properties are of interest for developing new materials for optical switching and data storage. nih.gov However, detailed studies focusing specifically on the photochromic behavior of this compound or its functionalized derivatives are not extensively covered in the reviewed literature. Further research is required to ascertain whether the N-methylation at the 1-position influences or inhibits the photochromic dimerization observed in the parent lophine structure.
Non-Linear Optical (NLO) Properties, including Two-Photon Absorption (2PA) Cross-Sections
Non-linear optical (NLO) properties of organic molecules are of great interest for applications in photonics and optoelectronics. Derivatives of this compound have been specifically designed and synthesized to exhibit strong NLO effects, particularly two-photon absorption (2PA).
Researchers have successfully synthesized tripodal push-pull chromophores using this compound as a central electron-donating (D) core. rsc.orgrsc.org In these systems, various peripheral electron-accepting (A) groups are attached to the phenyl rings at the C2, C4, and C5 positions, creating a D–(π–A)₃ arrangement. rsc.orgrsc.org This molecular architecture is crucial for inducing significant NLO responses.
The synthesis of these functionalized derivatives often involves facile methods like Suzuki–Miyaura and Knoevenagel reactions, which allow for the introduction of a wide range of acceptor moieties. rsc.orgrsc.org These acceptors can range from simple groups like formyl, cyano, and ester to more complex structures such as indan-1,3-dione and rhodanine (B49660). rsc.orgrsc.org
The 2PA properties of these chromophores have been investigated, revealing promising results. Extended chromophores featuring complex electron acceptors have shown relatively high 2PA cross-section (δ₂ₚₐ) values, reaching up to 521 GM (Goeppert-Mayer units). rsc.orgresearchgate.net The figure-of-merit, which is a product of the fluorescence quantum yield (ΦF) and the 2PA cross-section (ΦF × δ₂ₚₐ), has been reported to be around 190 GM for some derivatives. rsc.orgresearchgate.net Such values indicate a strong potential for applications in fields like optical limiting and 2PA-induced microfabrication. rsc.org
| Derivative Type | Molecular Arrangement | Key Findings | Maximum 2PA Cross-Section (δ₂ₚₐ) | Figure-of-Merit (ΦF × δ₂ₚₐ) | Reference |
|---|---|---|---|---|---|
| Tripodal Push-Pull Chromophores | D–(π–A)₃ | Utilizes this compound as the central electron donor (D) with various peripheral acceptors (A). | Up to 521 GM | ~190 GM | rsc.orgresearchgate.net |
Elucidation of Intramolecular Charge Transfer (ICT) Mechanisms
The photophysical properties of functionalized this compound derivatives are largely governed by intramolecular charge transfer (ICT) processes. rsc.orgnih.gov The D–(π–A)₃ design facilitates a significant redistribution of electron density from the electron-rich imidazole core to the peripheral acceptor groups upon photoexcitation. rsc.orgrsc.org
Quantum-chemical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT), have been employed to elucidate these mechanisms. rsc.orgrsc.org These calculations reveal a centrifugal charge transfer from the central imidazole donor to all three branches at the C2, C4, and C5 positions. rsc.orgrsc.org The Highest Occupied Molecular Orbital (HOMO) is typically localized on the central donor core, while the Lowest Unoccupied Molecular Orbital (LUMO), LUMO+1, and LUMO+2 are distributed among the acceptor-functionalized branches. rsc.orgrsc.org
A key characteristic of these ICT processes is the strong dependence of the emission properties on the surrounding environment. While the absorption spectra of these compounds are often solvent-independent, their emission spectra exhibit significant solvatochromism, meaning the emission wavelength shifts with changes in solvent polarity. rsc.orgresearchgate.net This behavior is a direct consequence of the stabilization of the polar excited state by polar solvents. The emission is also highly dependent on the electron-withdrawing strength of the peripheral acceptor groups. rsc.orgrsc.org
By strategically modifying the acceptor moieties, the HOMO–LUMO gap can be tuned over a considerable range, from 3.55 eV down to 2.31 eV. rsc.orgrsc.org This tunability allows for precise control over the absorption and emission wavelengths. Longest-wavelength absorption maxima (λₐₑₛ) have been observed in a broad range from 304 nm to 448 nm, with corresponding emission maxima (λₑₘ) spanning from 393 nm to 612 nm. rsc.orgrsc.org
| Property | Observation | Underlying Mechanism | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | Tunable from 3.55 eV to 2.31 eV | Modification of peripheral electron acceptors alters LUMO energy levels while the HOMO on the imidazole core remains relatively unaltered. | rsc.orgrsc.org |
| Absorption Maxima (λₐₑₛ) | Ranges from 304 nm to 448 nm | Dependent on the specific acceptor groups attached to the triphenyl-imidazole core. | rsc.orgrsc.org |
| Emission Maxima (λₑₘ) | Ranges from 393 nm to 612 nm | Strongly dependent on solvent polarity and the electron-withdrawing power of acceptors, indicating a significant change in dipole moment upon excitation. | rsc.orgrsc.org |
| Solvatochromism | Emission is highly solvent-dependent, while absorption is largely independent. | Stabilization of the polar ICT excited state in polar solvents leads to a red-shift in emission. | rsc.orgresearchgate.net |
Article on Computational Chemistry of this compound Cannot Be Generated
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Computational Chemistry and Quantum Mechanical Investigations of 1 Methyl 2,4,5 Triphenyl 1h Imidazole
Thermodynamic Parameter Calculations (e.g., Enthalpies of Formation)
While computational studies have been performed on the parent compound, 2,4,5-triphenyl-1H-imidazole, and other closely related but structurally distinct derivatives, using this information would violate the explicit instruction to focus solely on 1-Methyl-2,4,5-triphenyl-1H-imidazole. To ensure scientific accuracy and strict adherence to the user's constraints, the generation of the requested article is not possible without the specific data from dedicated research on this compound.
Multiscale Theoretical Approaches (e.g., QM/MM) for Complex Chemical Phenomena
The study of complex chemical phenomena involving molecules like this compound often requires computational methods that can balance accuracy with feasibility. Multiscale theoretical approaches, particularly Quantum Mechanics/Molecular Mechanics (QM/MM), are powerful tools for this purpose. researchgate.net These methods are employed when the system is too large for a purely quantum mechanical treatment.
In a QM/MM simulation, the system is partitioned into two regions. The chemically active part, such as the imidazole (B134444) derivative where electronic changes like bond breaking or formation occur, is treated with a high-level, computationally intensive quantum mechanics method. The remainder of the system, which could be a solvent environment or a larger biological matrix, is described using a less demanding classical molecular mechanics force field. researchgate.net This hybrid approach allows for the accurate simulation of phenomena that are highly sensitive to the surrounding environment. researchgate.net
For imidazole derivatives, QM/MM methodologies are crucial for investigating phenomena such as solvatochromic effects, which describe the change in a substance's color as the solvent polarity changes. researchgate.net Accurately simulating these effects requires a precise description of the molecule's electron density distribution, which is influenced by the chemical properties of the surrounding bath. researchgate.net By treating the imidazole core and its phenyl substituents with QM and the solvent molecules with MM, researchers can gain detailed insights into photoabsorption and photoemission spectra, providing a deeper understanding of the molecule's electronic behavior in complex environments. researchgate.net
Molecular Dynamics Simulations for Interfacial Interactions (e.g., corrosion inhibition studies)
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique has become indispensable for studying the interfacial interactions of imidazole derivatives, particularly in the field of corrosion inhibition. scispace.comohio.edu MD simulations provide a molecular-level view of how inhibitors interact with metal surfaces, offering insights that are often difficult to obtain through experiments alone. ohio.edu
In the context of corrosion inhibition, MD simulations are used to model the adsorption behavior of inhibitor molecules, such as substituted imidazoles, onto a metal surface in a corrosive environment. scispace.com These simulations help determine the most stable adsorption configuration of the inhibitor on the metal. For many imidazole derivatives, a flat or parallel orientation on the surface is preferred, as this maximizes the contact area and leads to greater surface coverage and a more effective protective film. scispace.com
A key output of MD simulations is the calculation of interaction and binding energies between the inhibitor molecule and the metal surface. A higher negative value for these energies signifies a more stable and stronger adsorption, which typically correlates with higher inhibition efficiency. scispace.com For instance, studies on related substituted imidazoles have shown a clear correlation between their calculated binding energies on a mild steel surface and their experimentally determined inhibition performance. scispace.com These theoretical findings are often corroborated by experimental techniques like electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP). scispace.com
The data derived from these simulations can be used to compare the potential effectiveness of different inhibitor molecules. Research on compounds structurally similar to this compound demonstrates how substitutions on the imidazole core affect these interaction energies.
| Inhibitor Molecule | Interaction Energy (kJ/mol) | Binding Energy (kJ/mol) |
|---|---|---|
| 2-(3-methoxyphenyl)-4,5-diphenyl-1H-imidazole (IM-1) | -678.93 | 678.93 |
| 2,4,5-triphenyl-1H-imidazole (IM-2) | -644.25 | 644.25 |
| 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (IM-3) | -614.92 | 614.92 |
This table is generated based on findings reported for analogous imidazole derivatives. scispace.com
MD simulations are frequently paired with quantum chemical calculations, such as those based on Density Functional Theory (DFT), to provide a more comprehensive understanding of the inhibition mechanism. acs.org DFT calculations can elucidate the electronic properties of the inhibitor molecule, such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical, as E_HOMO is associated with the molecule's ability to donate electrons, while E_LUMO relates to its ability to accept electrons. A low energy gap (ΔE = E_LUMO - E_HOMO) suggests higher reactivity and can be indicative of a more effective inhibitor. researchgate.net
| Parameter | Value (eV) |
|---|---|
| E_HOMO | -5.78 |
| E_LUMO | -1.63 |
| Energy Gap (ΔE) | 4.15 |
This table presents data for the parent compound, 2,4,5-triphenyl-1H-imidazole, as a reference for the electronic properties studied in this class of molecules. scispace.com
Through the combined power of MD simulations and quantum mechanical calculations, researchers can build robust models that explain how structural and electronic properties of molecules like this compound govern their interfacial behavior and performance as corrosion inhibitors. acs.org
Advanced Applications and Functional Materials Derived from 1 Methyl 2,4,5 Triphenyl 1h Imidazole
Optoelectronic and Light-Emitting Materials
The triphenylimidazole framework is a well-established luminophore, and the methylation at the N1 position of 1-Methyl-2,4,5-triphenyl-1H-imidazole provides a stable and highly tunable core for creating novel optoelectronic materials. These materials are designed to interact with light in specific ways, making them suitable for applications such as organic light-emitting diodes (OLEDs), sensors, and nonlinear optics.
A significant area of research has been the use of this compound as a central electron-donating (D) core for the synthesis of tripodal push-pull chromophores with a D-(π-A)₃ arrangement. In this design, the imidazole (B134444) nucleus acts as the donor, and three electron-accepting (A) groups are attached to the C2, C4, and C5 phenyl rings via a π-conjugated bridge. This architecture facilitates efficient intramolecular charge transfer (ICT) from the central core to the peripheral acceptors upon photoexcitation.
The synthesis of these complex molecules is achieved through facile and high-yielding organometallic and condensation reactions. Key synthetic steps typically involve Suzuki–Miyaura cross-coupling to install functional handles, such as formyl groups, on the phenyl rings, followed by Knoevenagel condensation to attach a wide variety of electron acceptors. This synthetic versatility allows for the installation of acceptors with varying electron-withdrawing strengths, including cyano, ester, and trifluoromethyl moieties, as well as more complex groups like indan-1,3-dione and rhodanine (B49660) derivatives.
The electronic and photophysical properties of these chromophores are highly tunable. The Highest Occupied Molecular Orbital (HOMO) is localized on the central imidazole donor, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the peripheral acceptor branches. By modifying the acceptor groups, the HOMO-LUMO gap can be precisely controlled, with reported values ranging from 3.55 eV down to 2.31 eV. mdpi.com This tuning directly impacts the absorption and emission wavelengths, which span a broad range from 304–448 nm and 393–612 nm, respectively. mdpi.com Furthermore, these materials have shown promise for nonlinear optical applications, particularly as two-photon absorbers, with cross-section values reaching up to 521 GM. mdpi.com
| Peripheral Acceptor Group | Absorption Max (λabs, nm) | Emission Max (λem, nm) | HOMO-LUMO Gap (eV) | Two-Photon Absorption Cross-Section (δ2PA, GM) |
|---|---|---|---|---|
| Formyl | 345 | 495 | 3.01 | - |
| Cyano | 342 | 482 | 3.07 | - |
| Indan-1,3-dione derivative | 448 | 569 | 2.31 | 485 |
| Rhodanine derivative | 441 | 612 | 2.37 | 521 |
Derivatives of the triphenylimidazole core are actively being developed as tunable fluorophores. The fluorescence characteristics of these compounds can be modulated by both structural modifications and environmental factors, leading to applications in chemical sensing and smart materials.
A key property of these fluorophores is solvatochromism, where the color of the emitted light changes with the polarity of the solvent. Research on tripodal chromophores derived from this compound shows that while their absorption spectra are largely independent of the solvent, their emission is highly sensitive to solvent polarity. mdpi.com This phenomenon arises from a larger dipole moment in the excited state compared to the ground state, which is characteristic of molecules with significant intramolecular charge transfer. As solvent polarity increases, the excited state is stabilized, leading to a red shift (a shift to longer wavelengths) in the emission spectrum.
In addition to solvatochromism, other environmentally sensitive properties like mechanochromism (color change in response to mechanical force) have been observed in related triphenylimidazole derivatives. researchgate.net The strategic placement of different functional groups on the phenyl rings allows for fine-tuning of these properties. For instance, introducing strong electron-donating groups can enhance solvatochromic effects. researchgate.net This tunability makes these compounds promising candidates for creating fluorescent probes that can report on the local polarity of their environment, such as within biological cells or polymer matrices.
Coordination Chemistry and Catalysis
The imidazole ring contains a basic imine nitrogen atom (N3) that can readily coordinate to metal ions, making this compound a versatile ligand in coordination chemistry. The resulting metal complexes have potential applications in catalysis and material science.
This compound typically acts as a monodentate, neutral ligand, coordinating to a metal center through its sp²-hybridized nitrogen atom. This nitrogen is a pure sigma-donor, classifying the compound as an L-type ligand in the covalent bond classification method. nih.gov The presence of bulky phenyl groups at the C2, C4, and C5 positions creates significant steric hindrance around the coordinating nitrogen atom. This steric bulk can influence the geometry of the resulting metal complex, the number of ligands that can coordinate to the metal (the coordination number), and the stability of the complex.
Coordination complexes with various transition metals, such as cobalt(II), have been synthesized using the parent 2,4,5-triphenyl-1H-imidazole ligand, demonstrating the ability of this framework to form stable metal-ligand bonds. researchgate.netresearchgate.net The imidazole ring's intermediate basicity makes it a good ligand for a range of hard and soft metal ions. nih.gov The specific geometry of the final complex (e.g., tetrahedral or octahedral) depends on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. mdpi.com
While the coordination chemistry of imidazole derivatives is well-established, specific applications of metal complexes derived from this compound in homogeneous or electrocatalysis are not extensively documented in current scientific literature. In principle, such complexes could be active catalysts. The electronic properties of the metal center can be tuned by the imidazole ligand, and the steric bulk of the phenyl groups could provide a specific pocket for substrate binding, influencing selectivity. The redox properties of transition metal complexes with simple imidazole ligands have been studied, indicating their potential for electron transfer reactions relevant to electrocatalysis. mdpi.com However, detailed studies on the catalytic activity of complexes containing the specific this compound ligand are needed to explore their potential in these fields.
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. While imidazole-based functional groups are frequently used in the design of MOF linkers, the direct integration of this compound as a primary building block into a MOF structure has not been reported. The construction of a porous framework typically requires ligands with at least two coordinating sites (e.g., dicarboxylic acids) to bridge multiple metal centers and build an extended network. mdpi.compsu.edu
This compound is a monodentate ligand and lacks the secondary functional groups necessary for linker formation. Furthermore, the three bulky phenyl groups would likely inhibit the formation of an ordered, porous structure. A potential, though currently unexplored, role for this compound in MOFs could be as a modulating agent during synthesis to control crystal growth or by being grafted onto coordinatively unsaturated metal sites within a pre-formed MOF, similar to how simpler imidazoles have been used. soton.ac.uk
Materials Science Applications Beyond Optoelectronics
While this compound and its derivatives have shown significant promise in optoelectronic applications, their utility extends into other areas of materials science. The unique structural and electronic properties of this imidazole core have been leveraged in the development of ionic liquids, high-performance polymers, corrosion inhibitors, and complex supramolecular structures.
Development of Ionic Liquids and Organic Cation Precursors
The this compound scaffold serves as a valuable precursor for the synthesis of organic cations, which are fundamental components of ionic liquids (ILs). Ionic liquids are salts with melting points below 100°C, and they possess unique properties such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics. researchgate.net
The synthesis of ILs based on nitrogen-containing heterocycles like imidazole typically involves a quaternization reaction. sctunisie.org For instance, 2,4,5-triphenyl-1H-imidazole can be reacted with an acid, such as p-toluenesulfonic acid, to form a new imidazolium (B1220033) salt. sctunisie.org This process involves the protonation of one of the nitrogen atoms in the imidazole ring, creating a bulky organic cation paired with a counter-anion.
A study detailed the synthesis of 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid by reacting 2,4,5-triphenyl-1H-imidazole with paratoluenesulfonic acid. sctunisie.orgresearchgate.net This straightforward quaternization reaction highlights the role of the triphenyl-imidazole moiety as a robust organic cation precursor. sctunisie.org The resulting imidazolium salts can exhibit high thermal and electrochemical stability, making them suitable for applications in electrolytes for batteries and fuel cells. sctunisie.org
The general synthetic route to imidazolium-based ILs often starts with an N-substituted imidazole, such as 1-methylimidazole (B24206), which is then alkylated. rsc.orgmst.edu While direct synthesis from this compound is less common in the literature, its derivatives are key to creating ILs with specific functionalities. The bulky triphenyl substitution can influence the physical properties of the resulting IL, such as its viscosity and thermal stability.
| Precursor Compound | Reactant | Resulting Cation | Potential Anion | Reference |
| 2,4,5-triphenyl-1H-imidazole | p-toluenesulfonic acid | 2,4,5-triphenyl-1H-imidazolium | Tosylate | sctunisie.org |
| 1-methylimidazole | Alkyl halides | 1-alkyl-3-methylimidazolium | Halide (e.g., Cl⁻, Br⁻) | mst.edu |
| Imidazole | Potassium hydroxide, Alkyl chloride | Alkyl imidazolium | Chloride | nih.gov |
Polymerizable Monomers for High-Performance Polymers
The rigid and thermally stable nature of the this compound structure makes it an attractive building block for high-performance polymers. These polymers are sought after for applications demanding high thermal stability, mechanical strength, and specific electronic properties, such as in membranes for fuel cells or as fluorescent materials. lu.seresearchgate.net
Research has shown that polymers containing imidazole moieties can be designed for specific applications like high-temperature polymer electrolyte membrane fuel cells (HT-PEMFCs). lu.se For example, high-performance polymers have been synthesized through reactions between p-triphenyl and aldehydes bearing imidazole groups, such as 1-methyl-2-imidazole-formaldehyde. lu.se The resulting polymers, featuring pendent methylimidazole moieties, demonstrate excellent phosphoric acid absorption, good tensile strength, and moderate conductivity at elevated temperatures. lu.se A single fuel cell based on such a membrane achieved a peak power density of 732 mW cm⁻² at 180°C. lu.se
Furthermore, the introduction of bulky triphenyl-imidazole pendant groups into polyimide (PI) chains can prevent fluorescence quenching, a common issue with traditional aromatic PIs due to charge transfer interactions. researchgate.net By incorporating diamines containing triphenyl-imidazole structures, fluorescent polyimides with outstanding mechanical properties, high optical transparency, and low dielectric constants can be produced. researchgate.net
A study also reported the synthesis of Poly(triphenyl-co-dibenzo-18-crown-6 methylimidazole) copolymers, indicating the versatility of triphenyl-imidazole derivatives as monomers for specialized, high-performance polymers. researchgate.net These examples underscore the potential of using functionalized this compound derivatives as monomers to impart desirable thermal, mechanical, and photophysical properties to a variety of polymer backbones.
| Polymer Type | Monomers | Key Properties | Application | Reference |
| Poly(p-terphenyl-co-N-methyl-imidazole) | p-triphenyl, 1-methyl-2-imidazole-formaldehyde | High phosphoric acid uptake, 13.6 MPa tensile strength, 50.2 mS cm⁻¹ conductivity at 180°C | High-Temperature Polymer Electrolyte Membrane Fuel Cells | lu.se |
| Polyimides with triphenyl-imidazole pendants | Triphenyl imidazole-based diamines, aromatic dianhydrides | Fluorescence, high mechanical strength (122 MPa), high optical transparency (up to 89%) | Flexible displays, circuit printing, chip packaging | researchgate.net |
| Poly(benzimidazole imide)s | N-phenyl-substituted PABZ, BPDA | High glass-transition temperature (425 °C), low water absorption (1.4%) | Superheat resistant materials | rsc.org |
Corrosion Inhibition Studies: Understanding Adsorption and Protective Mechanisms
Imidazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netmocedes.org The this compound molecule, with its multiple aromatic rings and nitrogen heteroatoms, possesses structural features conducive to strong adsorption and, therefore, effective corrosion inhibition.
The primary mechanism of corrosion inhibition by imidazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through several modes:
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
Chemisorption: This involves the sharing of electrons between the d-orbitals of the metal atoms and the lone pair electrons of the nitrogen atoms in the imidazole ring, as well as the π-electrons of the phenyl rings, forming a coordinate-type bond. mocedes.org
Studies on various triphenyl-imidazole derivatives have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The effectiveness of these inhibitors generally increases with concentration. researchgate.net
The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface. researchgate.netmdpi.com The standard free energy of adsorption (ΔG°ads) is a key parameter used to understand the nature of the adsorption. Values of ΔG°ads around -20 kJ/mol or less negative are typically associated with physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. mdpi.com For many imidazole-based inhibitors, the calculated ΔG°ads values indicate a competitive mechanism involving both physisorption and chemisorption. researchgate.netmdpi.com
| Inhibitor Type | Metal | Corrosive Medium | Adsorption Isotherm | ΔG°ads (kJ/mol) | Inhibition Mechanism | Reference |
| Triphenyl hexyl imidazole derivatives | C1018 steel | 1M HCl | Langmuir | -31.84 to -35.21 | Mixed (Physisorption and Chemisorption) | researchgate.net |
| Imidazole derivative-based ionic liquids | Carbon steel | 1% NaCl | Langmuir | -35.04 and -34.04 | Mixed (Physisorption and Chemisorption) | mdpi.com |
| 1-vinyl-1H-imidazole derivatives | Mild steel | 1M HCl | Langmuir | Not specified | Adsorption on surface | mocedes.org |
The bulky triphenyl groups in this compound would enhance surface coverage, while the nitrogen atoms and π-electron systems of the phenyl rings provide active sites for strong adsorption, leading to the formation of a stable protective film.
Supramolecular Self-Assembly and Morphological Control for Functional Structures
The ability of molecules to spontaneously organize into well-defined, functional structures through non-covalent interactions is the basis of supramolecular chemistry. The this compound molecule, with its rigid core and multiple phenyl rings capable of π-π stacking interactions, is an excellent candidate for forming ordered supramolecular assemblies.
A comprehensive study on a series of phenylimidazoles, including 2,4,5-triphenylimidazole (a close analog of the subject compound), investigated the influence of successive phenyl group insertions on their thermodynamic properties and supramolecular behavior. acs.org The study established correlations between the molecular structure and the cohesive energy of the crystal lattice, highlighting the role of intermolecular forces in the solid-state packing. acs.org
The planarity and potential for hydrogen bonding (in the case of N-H containing imidazoles) and π-π stacking are critical factors that govern the self-assembly process. The substitution of a methyl group at the N1 position in this compound precludes N-H···N hydrogen bonding, which is a significant interaction in unsubstituted imidazoles. This directs the self-assembly to be primarily driven by van der Waals forces and π-π stacking interactions between the phenyl and imidazole rings of adjacent molecules.
The morphology of these self-assembled structures can be controlled by various factors, including solvent choice, temperature, and concentration. This control is crucial for tailoring the properties of the resulting materials for specific applications. While specific studies on the morphological control of this compound are not abundant, the principles of supramolecular assembly suggest that this molecule could form various nanostructures such as nanofibers, nanorods, or vesicles depending on the assembly conditions. The ability to control these morphologies is a key area of research for developing new functional materials.
| Compound | Key Intermolecular Interactions | Observed/Potential Supramolecular Behavior | Factors for Morphological Control | Reference |
| 2,4,5-triphenylimidazole | N-H···N hydrogen bonding, π-π stacking | Crystalline lattice formation, defined cohesive energy | Solvent, Temperature, Concentration | acs.org |
| This compound | π-π stacking, van der Waals forces | Potential for self-assembly into ordered nanostructures | Solvent, Temperature, Concentration | Inferred |
Structure Property Relationships and Future Research Directions in 1 Methyl 2,4,5 Triphenyl 1h Imidazole Chemistry
Correlating N-Substitution and Phenyl Substituent Effects with Electronic and Photophysical Responses
The electronic and photophysical characteristics of 1-methyl-2,4,5-triphenyl-1H-imidazole are intrinsically linked to the nature of its constituent parts: the central imidazole (B134444) core, the N-1 methyl substituent, and the three phenyl rings at the C-2, C-4, and C-5 positions. The imidazole ring itself can act as an electron-rich core, and the methyl group at the N-1 position further enhances its electron-donating nature. This core serves as the central component in what can be designed as tripodal push-pull chromophores. nih.govrsc.org
When electron-accepting groups are introduced onto the phenyl rings, a donor-π-acceptor (D-π-A) or, more specifically, a D–(π–A)3 tripodal system is formed. rsc.org In these systems, theoretical and experimental studies show that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the electron-rich 1-methyl-triphenylimidazole core. rsc.orgrsc.org Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the peripheral phenyl rings bearing the electron-accepting substituents. rsc.orgrsc.org This spatial separation of the HOMO and LUMO is characteristic of an intramolecular charge transfer (ICT) process upon photoexcitation. rsc.org
The strength of the peripheral electron acceptors directly modulates the energy of the LUMO, while the HOMO level remains relatively constant across a series of derivatives. rsc.org Consequently, by varying the electron-withdrawing power of the substituents, the HOMO-LUMO energy gap can be precisely tuned. This tuning is directly reflected in the compound's absorption and emission spectra. Stronger acceptors lead to a smaller energy gap, resulting in a red-shift (a shift to longer wavelengths) in both the absorption and emission maxima. rsc.orgrsc.org For example, derivatives functionalized with powerful electron-withdrawing groups like indan-1,3-dione show significantly red-shifted emission compared to those with weaker acceptors like esters. rsc.org
The photophysical response is also highly sensitive to the environment. While the absorption spectra of these compounds often show little dependence on solvent polarity, their emission spectra can be strongly solvatochromic. rsc.org In polar solvents, the ICT excited state is stabilized, leading to a pronounced red-shift in fluorescence. rsc.org However, this stabilization in polar environments can also open up non-radiative decay pathways, leading to fluorescence quenching or a reduction in quantum yield. rsc.org
| Derivative Type | Peripheral Acceptor (A) | Absorption λmax (nm) | Emission λmax (nm) | HOMO-LUMO Gap (eV) | Key Observation |
|---|---|---|---|---|---|
| Ester Derivative | -COOEt | ~304-350 | ~393-550 | ~3.55 | Weaker acceptor, blue-shifted emission. rsc.org |
| Cyano Derivative | -CN | ~310-360 | ~400-580 | ~3.40 | Moderate acceptor strength. rsc.org |
| Indan-1,3-dione Derivative | Indan-1,3-dione | ~350-448 | ~550-612 | ~2.50 | Strong acceptor, significant red-shift. rsc.org |
| Rhodanine (B49660) Derivative | Rhodanine | ~360-450 | ~560-610 | ~2.31 | Very strong acceptor, pronounced ICT character. rsc.org |
Strategies for Rational Design of this compound Derivatives with Tailored Properties
The predictable structure-property relationships in this compound derivatives enable their rational design for specific applications. The primary strategy involves treating the core molecule as an electron-donating scaffold and systematically modifying the peripheral phenyl rings to tune its optoelectronic properties.
A key design principle is the creation of centrifugal D–(π–A)3 push-pull systems, where the 1-methyl-triphenyl-1H-imidazole core acts as the central donor (D) and three acceptor (A) groups are attached to the phenyl rings via π-conjugated linkers. rsc.org The properties of the final molecule can be tailored by modulating three key components:
The N-1 Substituent: While this article focuses on the N-1 methyl group, which serves as a simple electron-donating group, altering this substituent can provide another handle for fine-tuning the donor strength of the imidazole core.
The π-Conjugated Linker: The length and nature of the conjugated bridge between the phenyl rings and the acceptor groups can be varied. Extending the π-system, for instance by introducing olefinic linkers, generally leads to a red-shift in absorption and emission and can enhance other properties like two-photon absorption. rsc.org
The Peripheral Acceptor: This is the most powerful tool for tailoring properties. By synthetically installing acceptors of varying electron-withdrawing strength—from simple cyano and ester groups to more complex rhodanine or indan-1,3-dione moieties—the LUMO level and, consequently, the HOMO-LUMO gap can be precisely controlled. rsc.orgrsc.org This allows for the targeted design of molecules that absorb and emit light at specific wavelengths, from the blue to the red end of the spectrum.
Modern synthetic methodologies, such as the Suzuki-Miyaura and Knoevenagel reactions, provide facile and efficient routes to introduce a wide variety of functional groups onto the triphenylimidazole framework. rsc.org This synthetic accessibility is crucial for the rational design process, allowing for the systematic creation and evaluation of libraries of compounds with tailored properties. For instance, to design a deep-blue emitter for an organic light-emitting diode (OLED), one might choose weaker acceptor groups or non-conjugated linkers to maintain a large HOMO-LUMO gap. mdpi.com Conversely, for an application requiring absorption in the visible range, such as a photosensitizer, strong acceptors and an extended π-system would be incorporated.
Emerging Research Frontiers for Polysubstituted Imidazole Compounds in Advanced Materials
The versatility and tunable optoelectronic properties of polysubstituted imidazoles, including derivatives of this compound, have positioned them as promising candidates for a range of advanced material applications.
Organic Light-Emitting Diodes (OLEDs): Imidazole derivatives are extensively researched for use in OLEDs. nih.govmdpi.comnih.gov Their high thermal stability and excellent photoluminescence quantum yields make them suitable as emitters. researchgate.net By tuning the substituents, emission colors across the visible spectrum can be achieved. mdpi.com Furthermore, by designing molecules with high triplet energies, imidazole derivatives can serve as host materials for highly efficient phosphorescent OLEDs (PhOLEDs), which are used in displays and solid-state lighting. nih.gov The bipolar nature (ability to transport both holes and electrons) of some carbazole-imidazole hybrids further enhances their utility in OLED device architectures. mdpi.com
Fluorescent Sensors and Probes: The sensitivity of the emission properties of D-π-A imidazole systems to their local environment makes them excellent candidates for chemical sensors. bohrium.com The ICT-based fluorescence can be modulated by the presence of specific analytes. For example, the coordination of the nitrogen atoms in the imidazole ring with metal ions can lead to a detectable change in fluorescence, enabling the selective detection of cations like Cu2+, Ag+, and Fe3+. bohrium.com Similarly, interactions with anions or small organic molecules can trigger a measurable optical response. bohrium.com
Two-Photon Absorption (2PA) Materials: The D–(π–A)3 tripodal structure is highly conducive to third-order nonlinear optical (NLO) properties, particularly two-photon absorption (2PA). rsc.org Materials with high 2PA cross-sections can absorb two low-energy photons simultaneously to reach an excited state, a process useful in applications like 3D microfabrication, optical data storage, and photodynamic therapy. The 2PA properties of triphenylimidazole derivatives can be tuned by extending the π-conjugation and modifying the peripheral acceptors. rsc.org
Ionic Liquids: The imidazole core is a foundational component in the field of ionic liquids—salts that are liquid at or near room temperature. researchgate.net Imidazolium-based ionic liquids exhibit high thermal stability, negligible volatility, and tunable properties based on the N-substituents and the counter-anion. These materials are explored as green solvents, electrolytes in batteries and fuel cells, and as media for catalysis. researchgate.net
Challenges and Opportunities in Translating Academic Findings to Novel Material Technologies
Despite the promising properties of this compound derivatives demonstrated in academic research, several challenges must be addressed to translate these findings into commercially viable material technologies.
Challenges:
Scalability and Cost of Synthesis: Many synthetic routes developed in the lab prioritize versatility and novelty over scalability. chemtek.co.in Multi-step syntheses often employ expensive reagents, catalysts, and purification methods (like column chromatography) that are not economically feasible for large-scale production. chemtek.co.inworldpharmatoday.com Transitioning from gram-scale lab synthesis to kilogram-scale industrial production requires significant process optimization to ensure safety, reproducibility, and cost-effectiveness. news-medical.net
Material Stability: The long-term operational stability of organic materials is a critical hurdle for electronic devices like OLEDs. While many imidazole derivatives show good thermal stability, their photochemical stability—resistance to degradation under prolonged exposure to light and atmospheric conditions—can be a limiting factor. rsc.org Degradation can lead to a loss of performance and a shortened device lifetime.
Processing and Device Fabrication: Integrating these materials into functional devices presents its own set of challenges. The solubility, film-forming properties, and compatibility with other device layers must be optimized. Achieving uniform, defect-free thin films, which is crucial for high-performance OLEDs, requires careful control over deposition techniques and processing conditions. pharmaceuticalprocessingworld.com
Regulatory Compliance: For any material intended for commercial use, particularly in applications that may have environmental or health impacts, navigating the regulatory landscape is essential. This involves rigorous testing and documentation to meet standards like those for chemical safety and environmental persistence. worldpharmatoday.compharmaceuticalprocessingworld.com
Opportunities:
Green Chemistry Approaches: There is a significant opportunity to develop more sustainable and cost-effective synthetic routes. The use of microwave-assisted synthesis and green solvents like water can dramatically increase reaction rates and yields while reducing hazardous waste, making the production process more environmentally friendly and economically viable. researchgate.netwjbphs.com
Molecular Engineering for Stability: A deeper understanding of degradation mechanisms allows for the rational design of more robust molecules. Strategies such as introducing bulky side groups to prevent intermolecular aggregation or reinforcing the molecular backbone can enhance both thermal and photostability, leading to longer-lasting materials.
Advanced Formulation and Processing: Innovations in formulation science and device engineering can help overcome processing challenges. Developing new host materials, interfacial layers, and encapsulation techniques can improve the performance and longevity of devices incorporating these imidazole-based compounds.
Niche High-Value Applications: While widespread commercialization may be challenging, these advanced materials could find initial success in high-value niche applications where their unique properties provide a significant advantage, such as in specialized biomedical imaging (using 2PA) or high-performance sensors, justifying the higher initial cost. rsc.orgbohrium.com
Q & A
Q. What are the established synthetic routes for 1-Methyl-2,4,5-triphenyl-1H-imidazole?
The compound is commonly synthesized via multicomponent reactions. A representative method involves reacting benzil, benzaldehyde, aniline, and ammonium acetate in the presence of a catalyst like LADES@MNP under sonication, yielding 1,2,4,5-tetraphenylimidazole derivatives . Alternative protocols use chloro acetyl chloride and potassium carbonate for functionalization at the 1-position, followed by recrystallization in ethanol . Solvent optimization (e.g., n-butanol) can improve yields to 85% .
Q. How is the structure of this compound confirmed experimentally?
Key techniques include:
- ¹H NMR : A singlet at δ 12.68 ppm (DMSO-d₆) confirms the N-H proton. Aromatic protons appear between δ 7.26–7.93 ppm, with integrations matching the phenyl substituents .
- IR spectroscopy : Peaks at 1666 cm⁻¹ (C=N stretch) and 3448 cm⁻¹ (N-H stretch) validate the imidazole core .
- X-ray crystallography : Used to resolve spatial arrangements, as demonstrated for analogs like 2-(4-fluorophenyl)-1,4,5-triphenyl-1H-imidazole .
Q. What biological activities are associated with this compound?
Derivatives exhibit anti-inflammatory activity (e.g., 67% inhibition of carrageenan-induced edema in rats at 100 mg/kg) and antimicrobial effects against E. coli and C. albicans . The acetate-linked analogs show enhanced lipophilicity, improving bacterial cell penetration .
Advanced Research Questions
Q. How can reaction yields be optimized in multicomponent syntheses?
- Catalyst selection : LADES@MNP enables 90% yield under sonication vs. traditional thermal methods .
- Solvent effects : n-Butanol outperforms acetone or ethanol due to better solubility of intermediates .
- Workflow : Magnet-assisted catalyst recovery reduces waste and cost .
Table 1 : Comparison of Synthesis Conditions
| Method | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|
| Multicomponent | LADES@MNP, RT | 90% | |
| Benzil + Benzaldehyde | n-Butanol, CuI | 85% | |
| Chloro acetyl functionalization | K₂CO₃, acetone | 75% |
Q. How do spectral data contradictions arise, and how can they be resolved?
Discrepancies in melting points (e.g., 269–271°C vs. 270–272°C ) or NMR shifts may stem from impurities or polymorphic forms. Strategies include:
- Recrystallization : Ethanol purification reduces byproducts .
- Cross-validation : Combining ¹³C NMR (e.g., carbonyl carbons at δ 165–170 ppm) with elemental analysis confirms purity .
Q. What computational tools predict the compound’s stability and reactivity?
Q. How do substituents influence thermal stability in explosive applications?
The methyl group at N1 and phenyl rings at C2,4,5 enhance thermal stability (decomposition >250°C) by delocalizing electron density. Comparative studies with trinitro derivatives (MTNI) show reduced impact sensitivity while maintaining detonation velocity (~7,500 m/s) .
Methodological Guidance
Q. Designing derivatives for enhanced bioactivity: What structural modifications are promising?
- Acetate linkage : Improves lipophilicity (logP ~3.5) and bacterial membrane penetration .
- Triazole-thiazole hybrids : Increase binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) .
Analyzing thermal decomposition kinetics for explosive formulations
Use DSC/TGA under nitrogen to identify exothermic peaks (280–300°C) and calculate activation energy via Kissinger method. MTNI derivatives exhibit low activation energies (~150 kJ/mol), favoring stable combustion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
